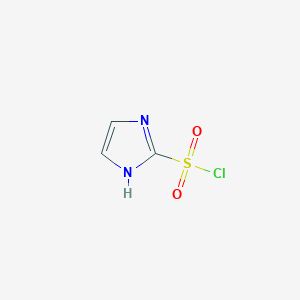

1H-Imidazole-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHIKEMYOLGZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601939 | |

| Record name | 1H-Imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281221-70-3 | |

| Record name | 1H-Imidazole-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281221-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Organic Synthesis

Synthesis of Diazo-Transfer Reagents (e.g., Imidazole-1-sulfonyl Azide (B81097) Salts)

Diazo-transfer reagents are crucial in organic synthesis for converting primary amines into azides and for forming diazo compounds from activated methylene (B1212753) substrates. wikipedia.org Imidazole-1-sulfonyl azide and its salts are valuable and safer alternatives to other reagents like trifluoromethanesulfonyl azide. acs.orgmanchester.ac.uknih.gov

The synthesis of these reagents does not start from 1H-imidazole-2-sulfonyl chloride, but rather from imidazole (B134444) itself. manchester.ac.uk In a typical procedure, imidazole is reacted with sulfuryl chloride, followed by the introduction of an azide source, such as sodium azide. manchester.ac.uk This forms the imidazole-1-sulfonyl azide intermediate. manchester.ac.uk For improved safety and handling, this intermediate is often converted into a more stable salt, such as the hydrogen sulfate (B86663) salt, which is a solid and has a higher decomposition temperature and lower sensitivity to impact and friction compared to the parent compound or its hydrochloride salt. wikipedia.orgacs.orgmanchester.ac.uk

The resulting Imidazole-1-sulfonyl azide hydrogen sulfate is an efficient reagent for the synthesis of a wide variety of sulfonyl azides from primary sulfonamides. organic-chemistry.org This transformation proceeds via a diazo-transfer mechanism and is notable for its high yields and broad functional group tolerance, often without the need for copper salt catalysis. organic-chemistry.org

Preparation of Sulfonyl Chloride Functionalized Ionic Materials

Sulfonyl-functionalized ionic liquids (SFILs) are a class of materials that incorporate sulfonyl groups (such as -SO₃H or -SO₂Cl) into the cation or anion of the ionic liquid. lookchem.com These materials have potential applications as acidic catalysts in various chemical reactions, including esterification, Friedel-Crafts alkylation, and Beckmann rearrangements. lookchem.com

The synthesis of these materials often involves grafting a sulfonyl-containing side chain onto a core structure, such as an imidazolium (B1220033) cation. lookchem.com The general reactivity of sulfonyl chlorides makes them suitable reagents for this purpose. An ionic liquid-supported amine, for example, can be reacted with a sulfonyl chloride to create a sulfonamide linkage, thereby functionalizing the ionic liquid.

While specific examples detailing the use of this compound for the synthesis of these ionic materials are not prominent in the reviewed literature, its inherent reactivity as an electrophile that readily reacts with nucleophiles makes it a potential candidate for such postsynthetic modification strategies on appropriately functionalized ionic liquid precursors. nih.gov

Applications in Medicinal Chemistry and Biological Systems Research

Design and Synthesis of Imidazole-Sulfonamide Based Bioactive Compounds

The imidazole-sulfonamide core is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous bioactive compounds. nih.govresearchgate.net The synthesis of these molecules often begins with a reactive precursor like 1H-imidazole-2-sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, such as amines, to form stable sulfonamide bonds. This straightforward reaction allows for the combination of the imidazole (B134444) ring with various other chemical moieties, a strategy used to create novel compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The synthesis process typically involves reacting the imidazole sulfonyl chloride with a chosen amine in a suitable solvent, often under basic conditions to neutralize the hydrochloric acid byproduct. chemmethod.com This modular approach enables the creation of compounds that merge the favorable biological properties of both the imidazole and sulfonamide groups. nih.govjopir.inresearchgate.net

A cornerstone of modern drug discovery is the use of high-throughput screening (HTS) to test vast numbers of chemicals for biological activity. medchemexpress.com this compound serves as an ideal building block for generating diverse compound libraries for these screenings. researchgate.netstanford.edu By reacting this single precursor with a wide array of commercially available amines, chemists can rapidly and efficiently produce a large library of structurally related imidazole-sulfonamides. Each compound in the library possesses the same core structure but differs in the chemical group (R-group) attached to the sulfonamide nitrogen.

This combinatorial approach is a powerful tool for exploring chemical space and increasing the probability of discovering a "hit"—a compound that shows a desired biological effect. medchemexpress.com These libraries, which can contain thousands of distinct molecules, are then screened against biological targets like enzymes or cellular systems to identify compounds with potential therapeutic value. medchemexpress.comstanford.edu For instance, libraries of imidazole-sulfonamides have been synthesized and tested for their ability to inhibit cancer cell growth or to act as kinase inhibitors. researchgate.netstanford.edu

Once initial "hits" are identified from library screening, the next step is to optimize their potency and selectivity. This is achieved through detailed Structure-Activity Relationship (SAR) studies. jopir.inyoutube.com SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. youtube.com For imidazole-sulfonamides, chemists systematically modify different parts of the molecule and assess how these changes impact its effectiveness. jopir.inresearchgate.netnih.gov

Key aspects of SAR for imidazole-sulfonamides include:

Substitution on the Amine: The nature of the R-group attached to the sulfonamide nitrogen is a primary point of modification. Altering its size, shape, and electronic properties can dramatically affect how the molecule binds to its biological target. youtube.comyoutube.com

Substitution on the Imidazole Ring: While the parent compound is this compound, derivatives with substituents at other positions on the imidazole ring can be used to probe interactions with the target.

The findings from SAR studies provide crucial insights for rational drug design, guiding the synthesis of more potent and specific therapeutic agents. jopir.inresearchgate.net For example, studies on sulfonamides have shown that introducing heterocyclic rings can lead to highly potent derivatives, while also tuning the acidity (pKa) of the sulfonamide group to an optimal range for therapeutic activity and reduced toxicity. youtube.comnih.gov

| Compound Series | Modification Area | Observed Effect on Activity | Example Target Class |

|---|---|---|---|

| Imidazole-Sulfonamides | Substitution at N1 of the sulfonamide | Introduction of heterocyclic rings often increases potency. youtube.com | Antibacterial Agents nih.gov |

| Carvacrol-derived Sulfonamides | Varying the amine component (e.g., morpholine (B109124), hydrazine) | Significant variation in AChE inhibition, with the morpholine derivative being most active. nih.gov | Acetylcholinesterase (AChE) Inhibitors nih.gov |

| General Sulfonamides | Position of the amino group on the benzene (B151609) ring | A para-amino group is crucial for activity; ortho or meta placement abolishes antibacterial action. youtube.com | Bacterial Dihydropteroate Synthase youtube.com |

| Benzimidazole (B57391) Derivatives | Length of alkyl chain at piperazine (B1678402) end | Modulated anticancer activity and DNA binding affinity. acs.org | Human Topoisomerase I acs.org |

Modification of Biomolecules and Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins, peptides, or nucleic acids. nih.gov This process is essential for creating advanced diagnostics, therapeutics, and research tools. The reactive nature of the sulfonyl chloride group in compounds like this compound makes it a candidate for certain bioconjugation reactions, particularly for modifying proteins. cam.ac.uk These reactions typically target nucleophilic amino acid residues on the protein surface.

Achieving site-specific labeling—the modification of a single, predetermined site on a protein—is a primary goal in bioconjugation. nih.govresearchgate.net While sulfonyl chlorides can react with several nucleophilic residues, their reaction with the amino group of lysine (B10760008) residues can be exploited for protein labeling. cam.ac.uk However, since proteins often have many surface-exposed lysines, using a simple sulfonyl chloride reagent can lead to non-selective labeling. researchgate.net

More advanced strategies are required to achieve site-specificity. One approach is to engineer the protein to have a uniquely reactive site. For example, introducing a cysteine residue at a specific location allows for targeted modification, as the thiol group of cysteine is a potent nucleophile. nih.gov Alternatively, methods can be employed that direct the reactive molecule to a particular location on the protein before the reaction occurs, a technique known as affinity-directed labeling. researchgate.net While less common than reagents like N-hydroxysuccinimide (NHS) esters or maleimides, sulfonyl chlorides can be used in specialized applications to attach probes or other functional molecules to proteins and peptides. cam.ac.ukresearchgate.net

Once a protein is labeled, its detection can be significantly enhanced. By conjugating a fluorescent dye or a biotin (B1667282) tag to the protein via a linker derived from this compound, researchers can visualize the protein's location in cells, track its movement, and quantify its abundance. researchgate.net This is a fundamental technique in cell biology and biochemistry.

Beyond simple detection, bioconjugation can be used to functionalize biological targets, imparting new properties to them. nih.govresearchgate.net For example:

Attaching Drug Molecules: A cytotoxic drug can be attached to an antibody that specifically targets cancer cells, creating an antibody-drug conjugate (ADC). This strategy delivers the drug directly to the tumor site, increasing efficacy and reducing side effects. researchgate.net

Introducing Crosslinkers: Photo-activatable crosslinkers can be conjugated to a protein to study its interaction partners within the cell.

Improving Pharmacokinetics: Attaching a large polymer like polyethylene (B3416737) glycol (PEG) can extend the circulating half-life of a therapeutic protein.

These strategies rely on the ability to form a stable, covalent bond between the label or functional molecule and the biological target, a role that the sulfonamide linkage resulting from a sulfonyl chloride reaction can fulfill. cam.ac.uk

Investigation of Molecular Mechanisms in Biological Contexts

Imidazole-sulfonamide compounds derived from this compound are valuable tools for investigating the molecular mechanisms that underpin biological processes and disease. acs.orgnih.gov By acting as inhibitors, activators, or probes for specific proteins, these small molecules allow researchers to dissect complex signaling pathways and understand the roles of individual components.

Receptor Agonism Mediated by Derivatives (e.g., 5-HT4 receptor)

Derivatives of imidazole have been investigated for their ability to modulate the activity of various receptors, including serotonin (B10506) (5-HT) receptors, which are crucial in regulating mood, cognition, and other neurological processes. The 5-HT4 receptor, in particular, is a target for developing treatments for cognitive impairment and depression due to its role in enhancing neuroplasticity.

Activation of 5-HT4 receptors has been shown in preclinical models to produce rapid antidepressant effects. The imidazole core, known for its favorable pharmacokinetic properties, serves as a valuable scaffold in the design of novel 5-HT receptor modulators. Research has focused on developing arylpiperazine-4-carboxamide derivatives containing an imidazole core, which have shown potential inhibitory concentrations (IC50) against 5-HT2A/2C receptors and serotonin reuptake, alongside significant antidepressant-like effects in vivo.

Furthermore, the development of tricyclic benzoxazine (B1645224) derivatives, created through the bioisosteric replacement of a metabolically susceptible N-methyl amide group with smaller heterocyclic moieties like imidazole, has yielded potent 5-HT1A/B/D receptor antagonists that also exhibit some 5-HT transporter activity. While the primary focus of many studies has been on antagonism, the versatility of the imidazole scaffold allows for the fine-tuning of derivatives to achieve agonism at specific receptor subtypes like the 5-HT4 receptor, highlighting its importance in the search for novel central nervous system therapies.

Enzyme Inhibition Studies (e.g., Histone Deacetylases, Amine Oxidases)

The reactive nature of the sulfonyl chloride group in this compound makes it an ideal precursor for synthesizing sulfonamide derivatives, a class of compounds known to inhibit various enzymes.

Histone Deacetylases (HDACs):

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their dysregulation is linked to numerous diseases, most notably cancer, making them a significant therapeutic target. nih.gov Imidazole and its fused-ring analogue, benzimidazole, are prominent "cap" groups in the design of HDAC inhibitors (HDACis). nih.govsigmaaldrich.com These cap groups interact with the surface of the enzyme's active site.

The synthesis of novel sulfonamide derivatives from precursors like this compound has led to potent HDAC inhibitors. For instance, a series of sulfonamides demonstrated significant antiproliferative activity, with the most potent compound showing an IC50 value of 2.8 µM in vitro. nih.gov In another study, benzimidazole-based hydroxamic acid derivatives were developed as selective HDAC6 inhibitors. sigmaaldrich.com One compound from this series displayed high efficacy against MCF-7 breast cancer cells and was found to be a more potent HDAC6 inhibitor than the established drug, belinostat. sigmaaldrich.com Molecular docking studies revealed that the benzimidazole cap group forms key interactions within the enzyme's active site. sigmaaldrich.com

Interactive Table: Activity of Imidazole-Based HDAC Inhibitors

| Compound Type | Target | Most Potent Compound | In Vitro Activity (IC50) | Cell Line |

|---|---|---|---|---|

| Sulfonamide Derivatives nih.gov | HDAC | Compound 20 | 2.8 µM | - |

| Benzimidazole-Hydroxamic Acids sigmaaldrich.com | HDAC6 | Compound 7 | - | MCF-7 |

Amine Oxidases:

Monoamine oxidases (MAOs) are enzymes responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). mayoclinic.org Inhibitors of MAO (MAOIs) are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mayoclinic.orgwikipedia.org

Research has shown that various imidazole derivatives can effectively inhibit MAO activity. Some imidazolines were found to inhibit both rat liver MAO and bovine plasma amine oxidase. nih.gov A study focused on finding novel treatments for Parkinson's disease identified 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole as a potent inhibitor of MAO-B, the isoform primarily targeted in this disease. nih.gov This inhibition is crucial as it helps to prevent neuronal loss and improve motor function by reducing dopamine metabolism and oxidative stress in the brain. nih.gov The versatility of the imidazole scaffold allows for the synthesis of derivatives that can selectively target different MAO isoforms, offering a promising avenue for developing new therapies for neurological and psychiatric conditions. nih.gov

Exploration of Antimicrobial and Anticancer Modalities of Derivatives

The imidazole nucleus is a fundamental component of many compounds with potent antimicrobial and anticancer properties. nih.govmdpi.com Derivatives synthesized from this compound and related structures have been extensively evaluated for these activities.

Antimicrobial Activity:

The rise of drug-resistant bacterial strains necessitates the discovery of new antimicrobial agents. wikipedia.org Imidazole derivatives have shown considerable promise in this area. nih.gov Their mechanism often involves the disruption of bacterial cell wall synthesis or the inhibition of protein synthesis. nih.gov

Studies have demonstrated the efficacy of imidazole-based compounds against a wide range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govwikipedia.org For example, newly synthesized imidazole derivatives were shown to effectively inhibit the growth of several tested bacterial strains. nih.gov Another class of hybrids, 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles, displayed antibacterial activity against K. pneumoniae and E. coli, with minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov

Interactive Table: Antimicrobial Activity of Imidazole Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 41 µM | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | E. coli | 41 µM | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 80 µM | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | E. coli | 40 µM | nih.gov |

Anticancer Modalities:

The imidazole scaffold is present in several established anticancer drugs, and new derivatives are continuously being explored. mdpi.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for DNA replication and repair, interference with microtubule polymerization, and the induction of apoptosis (programmed cell death). nih.govnih.gov

For instance, certain imidazole derivatives containing a benzene sulfonyl group on the benzimidazole nitrogen have shown enhanced anticancer activity. nih.gov The placement of specific substituents, such as 2,5-dimethyl or 4-methoxy groups on the phenylsulfonyl ring, further increased potency. nih.gov One such compound displayed an IC50 value of 1.52 µM against porcine brain tubulin polymerization, a key process in cell division. nih.gov The ability of imidazole derivatives to target multiple pathways involved in cancer progression underscores their potential as a source of novel chemotherapeutic agents. mdpi.com

Advanced Analytical Methodologies Employing 1h Imidazole 2 Sulfonyl Chloride and Its Analogs

Enhancement of Mass Spectrometry Detection Capabilities

Chemical derivatization is a frequently employed strategy in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to augment the detectability of target analytes. ddtjournal.com This process can improve both the chromatographic separation and the efficiency of ionization. nih.gov 1H-Imidazole-2-sulfonyl chloride and its analogs are particularly useful derivatizing agents that enhance mass spectrometry signals for low-abundance analytes.

Improvement of Ionization Efficiency for Low-Abundance Analytes

Many biologically significant molecules, such as steroid hormones, are inherently nonpolar and thus difficult to detect using electrospray ionization (ESI), a common technique in mass spectrometry. sigmaaldrich.com Derivatization with reagents like 1-methylimidazole-2-sulfonyl chloride can introduce a readily ionizable group onto the analyte. nih.gov This modification significantly enhances the ionization efficiency, leading to a stronger signal and improved sensitivity. For instance, derivatizing estrogens with 1-methylimidazole-2-sulfonyl chloride has been shown to improve sensitivity by 2- to 100-fold in full scan MS and targeted selected ion monitoring MS compared to other methods. nih.gov

Analogs of this compound, such as 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS), also serve as effective derivatizing agents. DMIS reacts with hydroxyl or amine groups on target molecules to form stable derivatives. This process is crucial for enhancing the mass spectrometric signal of low-abundance compounds, enabling their detection in complex matrices like environmental water samples. A study on the detection of p-cresol (B1678582), a microbial metabolite, found that derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride increased sensitivity up to 40-fold compared to traditional dansyl derivatization. nih.gov This highlights the significant improvement in ionization efficiency achievable with these reagents.

| Analyte | Derivatizing Agent | Matrix | Improvement in Detection |

| Estrogens | 1-methylimidazole-2-sulfonyl chloride | Human Serum | 2-100 fold increase in sensitivity. nih.gov |

| p-Cresol | 1,2-dimethylimidazole-5-sulfonyl chloride | Urine, Plasma, Brain Tissue | Up to 40-fold increase in sensitivity compared to dansyl derivatization. nih.gov |

| Estrogens | 1,2-dimethylimidazole-4-sulfonyl chloride | Not specified | Used for derivatization, but with less desirable chromatographic properties. nih.gov |

Tailoring Fragmentation Patterns for Targeted Analysis (e.g., LC-ESI-MS/MS)

In tandem mass spectrometry (MS/MS), a key advantage of derivatization is the ability to generate specific and predictable fragmentation patterns. ddtjournal.com When a derivatized molecule is fragmented, it often yields a characteristic product ion derived from the derivatizing agent itself. ddtjournal.com This allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), highly selective and sensitive analytical techniques.

Derivatization with this compound and its analogs provides distinctive fragmentation patterns in tandem MS, which aids in the confirmation of compounds even at trace concentrations. For example, the use of 1-methylimidazole-2-sulfonyl chloride for derivatizing phenolic steroids leads to adducts that can be readily analyzed by LC/MS. nih.gov While some imidazole-based derivatizing agents like 1,2-dimethylimidazole-4-sulfonyl chloride have been noted for producing non-specific fragmentation ions, others, such as pyridine-3-sulfonyl chloride, show more diagnostically valuable, estrogen-specific fragmentations. nih.gov The fragmentation patterns of various compounds, including those with sulfonylurea and hydroxycinnamic acid amide structures, have been studied to understand their behavior in mass spectrometry. researchgate.netresearchgate.net This knowledge is crucial for developing targeted and reliable analytical methods. The fragmentation patterns of steroid sulfates, for instance, can reveal details about their ring topology. nih.gov

The choice of derivatizing agent can significantly influence the fragmentation pathway and the resulting product ions, which is a critical consideration for method development in LC-ESI-MS/MS. rsc.orgnih.gov

Applications in Liquid Chromatography (LC) with Enhanced Detection

High-performance liquid chromatography (HPLC) is a powerful separation technique, but for analytes that lack a strong chromophore or fluorophore, detection can be challenging. researchgate.net Chemical derivatization is a widely used strategy to overcome this limitation by introducing a UV-absorbing or fluorescent tag onto the analyte. researchgate.netsdiarticle4.com This can be done either before (pre-column) or after (post-column) the chromatographic separation. sdiarticle4.com

Pre-column Derivatization for Fluorescence Detection (HPLC-FLD)

Pre-column derivatization offers several advantages, including flexibility in reaction conditions and the potential for high reaction yields. mdpi.com A variety of reagents are available for this purpose, each with its own specificity for certain functional groups. For the analysis of amino acids, which are of significant biochemical and pharmaceutical interest, pre-column derivatization is a common approach to enhance sensitivity. researchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (Fmoc-Cl) are used to create highly fluorescent derivatives of primary and secondary amino acids. researchgate.net

Similarly, for the analysis of carboxylic acids, fluorescent derivatizing agents such as coumarin (B35378) analogues, alkyl halides, and diazoalkanes are employed. nih.gov The choice of reagent and reaction conditions is critical for achieving optimal derivatization and subsequent detection. nih.gov For instance, the derivatization of biogenic amines with a novel fluorigenic label, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), requires careful optimization of temperature and time to achieve the best results. squ.edu.om

Strategies for Sensitive Quantitation in Complex Biological Matrices (e.g., human urine, serum)

Analyzing trace levels of compounds in complex biological matrices like human urine and serum presents significant analytical challenges due to the presence of numerous interfering substances. nih.govnih.govxjtu.edu.cnresearchgate.net Derivatization plays a crucial role in enhancing the sensitivity and selectivity of these analyses. nih.gov

For example, a sensitive HPLC method for quantifying sulfhydryl and disulfide amino acids in human plasma was developed using pre-column derivatization. academicjournals.org Similarly, the analysis of urea (B33335) in human urine and serum, a key clinical indicator, can be achieved with high accuracy using methods that may involve derivatization to enhance detection. nih.govnih.gov The derivatization of analytes in these complex samples not only improves detectability but can also aid in separating the target compound from the matrix components, reducing ion suppression effects in mass spectrometry. nih.gov

Recent studies have demonstrated the successful application of derivatization for the analysis of low-abundance metabolites in various biological samples. A method for quantifying p-cresol in urine, plasma, and brain tissue utilized derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride to achieve detection limits in the low picogram per milliliter range. nih.gov Another example is the analysis of urinary amino acids using 2,3-naphthalenedicarboxaldehyde as a fluorescence derivatization reagent, which allows for the quantification of 16 different amino acids. mdpi.com These examples underscore the power of derivatization strategies for sensitive and accurate quantitation in complex biological matrices.

| Biological Matrix | Analyte(s) | Derivatization Strategy | Detection Method |

| Human Plasma | Sulfhydryl and disulfide amino acids | Pre-column derivatization academicjournals.org | HPLC with UV detection |

| Human Urine and Serum | Urea | Various methods, including those with derivatization nih.govnih.gov | NMR, HPLC-APCI-MS |

| Urine, Plasma, Brain Tissue | p-Cresol | Derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride nih.gov | LC-MS/MS |

| Human Urine | Amino Acids | Derivatization with 2,3-naphthalenedicarboxaldehyde mdpi.com | HPLC with fluorescence detection |

| Human Saliva | α-Lipoic acid and thiols | Derivatization with a thiol-specific reagent (CMLT) mdpi.com | Capillary electrophoresis with UV detection |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The ¹H and ¹³C NMR spectra provide a fundamental fingerprint of the imidazole (B134444) core and the substituents attached to it. For the parent imidazole ring, the protons at positions 4 and 5 typically appear as a singlet or a closely coupled doublet around 7.1-7.8 ppm, while the proton at position 2 is more deshielded, appearing further downfield. rsc.orgchemicalbook.com The introduction of the electron-withdrawing sulfonyl chloride group at the 2-position significantly influences the chemical shifts of the remaining ring protons.

In derivatives such as 1-methyl-1H-imidazole-2-sulfonyl chloride, the aromatic protons of the imidazole ring are observed in the range of 7.0–8.0 ppm, while the methyl group protons give a characteristic singlet at approximately 2.9 ppm. The ¹³C NMR spectrum is equally informative. However, for some imidazole derivatives, fast tautomerization on the NMR timescale can lead to significant broadening or even disappearance of the signals for the imidazole ring carbons in solution. mdpi.com In such cases, solid-state ¹³C CP-MAS NMR can be employed as a powerful alternative for unambiguous spectroscopic characterization. mdpi.com

The table below summarizes typical NMR chemical shifts for the imidazole scaffold and a common derivative.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|---|

| Imidazole | ¹H | H-2 | ~7.73 | H₂O |

| H-4 | ~7.13 | |||

| H-5 | ~7.13 | |||

| 1-Methyl-1H-imidazole-2-sulfonyl chloride | ¹H | Imidazole Protons | 7.0 - 8.0 | Not Specified |

| Methyl (N-CH₃) | ~2.9 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, which is crucial for assigning the quaternary carbon of the C-SO₂Cl group and other carbons within the imidazole ring. rsc.orgnih.gov

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, confirming the connectivity between adjacent protons in substituted imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹H-¹³C correlations, allowing for the unambiguous assignment of protonated carbon atoms. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying the connection between the imidazole ring and the sulfonyl chloride moiety, as well as assigning quaternary carbons. rsc.orgnih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments can reveal through-space proximity of protons, providing insights into the molecule's conformation and the orientation of substituents relative to the imidazole ring.

For complex structures, such as those with coexisting tautomers, 2D solid-state NMR techniques like ¹H-¹³C HETCOR can be particularly insightful. mdpi.com

Mass Spectrometry (MS) Analysis for Molecular Identity and Purity

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 1H-Imidazole-2-sulfonyl chloride.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals the molecular ion peak and characteristic fragmentation patterns that help confirm the structure. A key feature in the mass spectrum of a sulfonyl chloride is the isotopic pattern of the molecular ion peak resulting from the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). acdlabs.com

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a Chlorine Radical: Cleavage of the S-Cl bond to form an [M-Cl]⁺ ion.

Loss of Sulfur Dioxide: Elimination of SO₂ from the molecular ion or subsequent fragments.

Cleavage of the Sulfonyl Group: Formation of an ion corresponding to the imidazole ring, [C₃H₃N₂]⁺.

Formation of [SO₂Cl]⁺: A weak but characteristic ion peak at m/z 99 (for ³⁵Cl) and 101 (for ³⁷Cl) can sometimes be observed for the sulfonyl chloride group itself. acdlabs.com

These fragmentation patterns provide a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₃H₃ClN₂O₂S. HRMS can verify this formula, distinguishing the target compound from any other potential isobaric impurities that may have the same nominal mass but a different elemental composition. msacl.org For example, the exact mass of the related derivative 1-methyl-1H-imidazole-2-sulfonyl chloride (C₄H₅ClN₂O₂S) has been calculated as 179.9760263 Da. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

For this compound, the most characteristic vibrations are associated with the sulfonyl chloride group. These include:

Asymmetric S=O Stretch: A strong band typically appearing in the 1370–1410 cm⁻¹ region. acdlabs.com

Symmetric S=O Stretch: A strong band typically appearing in the 1166–1204 cm⁻¹ region. acdlabs.com

S-Cl Stretch: A band in the lower frequency region of the spectrum.

Other important bands include the N-H stretching vibration (a broad band above 3000 cm⁻¹), C-H stretching of the aromatic ring (around 3100 cm⁻¹), and various C=N and C=C ring stretching vibrations within the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | >3000 | Broad |

| Aromatic C-H Stretch | FT-IR/Raman | ~3100 | Medium |

| Asymmetric S=O Stretch | FT-IR | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | FT-IR | 1166 - 1204 | Strong |

| Imidazole Ring Vibrations (C=N, C=C) | FT-IR/Raman | 1400 - 1600 | Medium-Strong |

Characteristic Stretching and Bending Modes of Sulfonyl Chloride and Imidazole

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional groups are the sulfonyl chloride (-SO₂Cl) and the imidazole ring.

The sulfonyl chloride group exhibits strong and characteristic absorption bands in the IR spectrum. acdlabs.com Generally, sulfonyl chlorides display two distinct stretching vibrations for the S=O bonds, which are typically observed in the regions of 1410-1370 cm⁻¹ (asymmetric stretch) and 1204-1166 cm⁻¹ (symmetric stretch). acdlabs.com The sulfur-chlorine (S-Cl) stretching frequency is found at a much lower wavenumber, typically in the range of 300-400 cm⁻¹. cdnsciencepub.com Studies on various sulfonyl chlorides have confirmed the assignment of a strong band around 375 cm⁻¹ to the S-Cl stretching mode. cdnsciencepub.com

The imidazole ring also presents a unique set of absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 2500-3200 cm⁻¹, often overlapping with other bands. nih.gov The C=N and C=C stretching vibrations within the ring give rise to bands in the 1450-1650 cm⁻¹ region. acs.org In-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as ring breathing modes, contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹. aip.orgresearchgate.net For instance, studies of imidazole in various states have identified lattice modes and hydrogen-bond frequencies in the far-infrared region (33-300 cm⁻¹). aip.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| Sulfonyl Chloride | Asymmetric S=O Stretch | 1410 - 1370 acdlabs.com |

| Symmetric S=O Stretch | 1204 - 1166 acdlabs.com | |

| S-Cl Stretch | 300 - 400 cdnsciencepub.com | |

| Imidazole | N-H Stretch | 2500 - 3200 nih.gov |

| C=N / C=C Stretch | 1450 - 1650 acs.org | |

| Ring Vibrations | < 1500 aip.orgresearchgate.net |

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction Analysis of Intermediates and Products

The synthesis of complex molecules often involves the characterization of intermediates and final products by single crystal X-ray diffraction to confirm their structure. tandfonline.commdpi.com For instance, the crystal structures of various imidazole derivatives have been determined, revealing the geometry of the imidazole ring and the influence of different substituents. tandfonline.commdpi.comresearchgate.net Similarly, numerous compounds containing the sulfonyl chloride group have been analyzed, providing detailed information about the tetrahedral geometry around the sulfur atom and the S-O and S-Cl bond lengths. rsc.org

In the context of reactions involving this compound, X-ray diffraction would be crucial for verifying the successful formation of sulfonamide derivatives, which are created when the sulfonyl chloride reacts with an amine. nih.gov The analysis would confirm the formation of the new S-N bond and characterize the geometry of the resulting product.

The table below provides representative crystallographic data for a related imidazole derivative, showcasing the type of information obtained from such an analysis.

| Parameter | 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole tandfonline.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| Volume (ų) | 1293.6(4) |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. rsc.orgacs.org For this compound, these interactions would include hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding.

The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen lone pairs), making it prone to forming strong intermolecular hydrogen bonds. nih.govnih.gov These interactions are often a dominant force in the crystal packing of imidazole-containing compounds. nih.gov

The highly polar sulfonyl chloride group also contributes significantly to intermolecular forces. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov Furthermore, studies on perfluoroalkanes with sulfonyl chloride end-caps have revealed the presence of S–Cl⋯O halogen bonding, where the chlorine atom interacts with an oxygen atom of a neighboring molecule. rsc.orgrsc.org These weak interactions can play a crucial role in stabilizing the crystal structure. rsc.org The packing diagrams of such molecules often show segregation into regions rich in fluorine and regions rich in SO₂Cl groups, highlighting the importance of these specific intermolecular contacts. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic and structural properties of molecules like 1H-Imidazole-2-sulfonyl chloride. These methods allow for a detailed exploration of the molecule's behavior and reactivity.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., HOMO-LUMO Gap)

DFT calculations are instrumental in predicting the electronic structure of this compound. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a higher propensity for chemical reactions. nih.gov

The HOMO itself represents the ability of a molecule to donate an electron, while the LUMO signifies its electron-accepting capability. irjweb.com The energies of these frontier molecular orbitals are fundamental in understanding intermolecular interactions, such as those between a drug molecule and its biological target. researchgate.net For instance, the interaction between the HOMO of a potential drug and the LUMO of a receptor is a key factor in binding affinity. researchgate.net Theoretical studies on related imidazole (B134444) derivatives have utilized DFT methods, such as B3LYP with basis sets like 6–311++G(d,p), to calculate these parameters and understand their bioactivity. irjweb.com While specific HOMO-LUMO gap values for this compound require dedicated calculations, the principles derived from studies on analogous compounds are directly applicable.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful approach for investigating the reaction pathways and transition states involving this compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its use in synthesis, for example, in the formation of sulfonamides through reactions with amines.

Theoretical calculations can map out the energy landscape of such reactions, identifying the most probable pathways and the structures of the transition states. For instance, in the reaction of a sulfonyl chloride with a nucleophile, DFT can be used to model the bond-forming and bond-breaking processes, providing insights into the reaction mechanism. Studies on the reactions of other heterocyclic compounds with sulfonyl chlorides have demonstrated the utility of these methods in predicting the formation of different isomers and understanding the factors that control regioselectivity. researchgate.net The formation of 1H-imidazole derivatives, in general, can involve complex reaction pathways, such as the condensation of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde, which can be elucidated through computational modeling. researchgate.net

Analysis of Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions are crucial in determining the three-dimensional structure and assembly of molecules in the solid state. numberanalytics.com For this compound, interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in its crystal packing and supramolecular architecture. numberanalytics.com

Computational methods can be used to analyze and quantify these weak interactions. rsc.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can identify and characterize different types of noncovalent contacts within the crystal lattice. rsc.org Hirshfeld surface analysis is another valuable tool for visualizing and quantifying intermolecular interactions in molecular crystals. asianpubs.org These analyses provide a detailed picture of how individual molecules of this compound would interact with each other to form a stable crystal structure, which is vital for understanding its physical properties.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly in complex environments and in its interactions with other molecules.

Conformational Space Exploration and Energy Minimization

This compound possesses conformational flexibility, primarily around the bond connecting the sulfonyl group to the imidazole ring. Molecular modeling techniques can be employed to explore the full range of possible conformations and to identify the most stable, low-energy structures. This process, known as conformational space exploration followed by energy minimization, is essential for understanding the molecule's preferred shapes.

Computational tools can systematically rotate the rotatable bonds and calculate the potential energy of each resulting conformation. This allows for the construction of a potential energy surface, from which the global and local energy minima can be identified. These low-energy conformations are the most likely to be populated at a given temperature and are crucial for understanding the molecule's reactivity and its ability to interact with other molecules.

Docking Studies for Ligand-Target Interactions in Drug Design

In the context of drug design, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or a nucleic acid. researchgate.net This is particularly relevant for derivatives of this compound that may be synthesized for potential therapeutic applications. nih.gov

Docking simulations place the ligand (the imidazole derivative) into the binding site of the target receptor and calculate a score that estimates the binding affinity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For example, docking studies on other imidazole derivatives have been used to predict their binding modes with enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), providing insights that correlate with experimental anticancer activity. nih.gov Such in silico screening can prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. researchgate.net

Spectroscopic Property Predictions and Validation

The elucidation of the structural and electronic properties of this compound has been significantly advanced through the integration of computational chemistry with experimental spectroscopic methods. Theoretical calculations, primarily employing Density Functional Theory (DFT), have become indispensable for predicting and interpreting spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This section details the theoretical predictions of these spectroscopic properties and their validation against available experimental data for the title compound and its close analogs.

Computational models provide a powerful tool for understanding the vibrational modes of a molecule. For sulfonyl chlorides, characteristic strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the S=O bonds. DFT calculations on related aromatic sulfonyl chlorides consistently predict these bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. sigmaaldrich.com The IR spectrum of this compound is predicted to exhibit similar characteristic absorptions.

Furthermore, the vibrations of the imidazole ring, such as C-H and C=N stretching, and ring deformation modes, are also subject to computational prediction. These calculations aid in assigning the often complex fingerprint region of the IR spectrum. The validation of these theoretical predictions relies on comparison with experimental FT-IR spectra. While a dedicated experimental spectrum for this compound is not widely published, data from related imidazole derivatives can be used for corroboration. For instance, studies on other imidazole-containing compounds show characteristic ring vibrations that can be compared with the calculated frequencies for the title compound.

Table 1: Predicted and Experimental Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) (Computational) | Characteristic Experimental Wavenumber (cm⁻¹) (Analogues) sigmaaldrich.com |

| N-H Stretch | 3100-3150 | ~3100 |

| C-H Stretch (imidazole) | 3000-3100 | ~3050 |

| S=O Asymmetric Stretch | 1380-1410 | 1370-1410 |

| S=O Symmetric Stretch | 1170-1200 | 1166-1204 |

| C=N Stretch | 1500-1550 | 1520-1580 |

| S-Cl Stretch | 500-600 | 520-580 |

Note: The predicted values are based on DFT calculations performed on similar aromatic sulfonyl chloride structures. Experimental values are typical ranges for the specified functional groups.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly DFT, have been successfully employed to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com For this compound, the protons on the imidazole ring are of particular interest. The electron-withdrawing nature of the sulfonyl chloride group is expected to significantly deshield the adjacent protons.

In related compounds like 1-Methyl-1H-imidazole-2-sulfonyl chloride, the aromatic protons of the imidazole ring are observed in the range of 7.0–8.0 ppm. Theoretical calculations for this compound would likely predict the chemical shifts of the H4 and H5 protons to be in a similar, or slightly downfield, region due to the influence of the sulfonyl chloride group at the C2 position. The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is also amenable to computational prediction. The C2 carbon, directly attached to the sulfonyl chloride group, is expected to be the most downfield-shifted carbon of the imidazole ring. Comparisons with experimental data for related imidazole derivatives, such as 1H-imidazole-1-sulfonyl azide (B81097) hydrochloride where the imidazole carbons appear at δ 137.66, 123.01, and 120.20 ppm, can help in validating the predicted chemical shifts. chemicalbook.com

Table 2: Predicted and Experimental ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) (Computational) | Experimental Chemical Shift (δ, ppm) (Analogues) chemicalbook.comhmdb.ca |

| H4 | 7.4 - 7.6 | 7.1 - 8.0 |

| H5 | 7.2 - 7.4 | 7.1 - 8.0 |

| N-H | Variable (broad) | Variable (broad) |

Table 3: Predicted and Experimental ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) (Computational) | Experimental Chemical Shift (δ, ppm) (Analogues) chemicalbook.com |

| C2 | 145 - 150 | ~140-145 |

| C4 | 125 - 130 | 120 - 138 |

| C5 | 120 - 125 | 120 - 138 |

Note: Predicted values are estimations based on DFT calculations for similar structures. Experimental values are from related imidazole derivatives.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would also give rise to a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1.

Computational predictions of mass spectra are less common than for IR and NMR, but fragmentation pathways can be rationalized based on the stability of the resulting ions. Common fragmentation pathways for sulfonyl chlorides involve the loss of the SO₂Cl group or cleavage of the S-Cl bond. For this compound, fragmentation would likely involve the loss of SO₂ or Cl, leading to characteristic fragment ions. The molecular ion peak for the related 1-Methyl-1H-imidazole-2-sulfonyl chloride has been confirmed at m/z 180.6, which aligns with its molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 166.5 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 168.5 | Isotopic peak for ³⁷Cl |

| [M-Cl]⁺ | 131 | Loss of Chlorine |

| [M-SO₂]⁺ | 102.5 | Loss of Sulfur Dioxide |

| [C₃H₃N₂]⁺ | 67 | Imidazole fragment |

Note: The predicted m/z values are based on the molecular structure and common fragmentation patterns of sulfonyl chlorides.

Emerging Trends and Future Research Directions

Sustainable Synthetic Methodologies and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the development of synthetic routes in the chemical and pharmaceutical industries. The focus is on designing processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of sulfonyl chlorides and imidazole (B134444) derivatives, this translates to the exploration of safer reagents, solvent-free reaction conditions, and the use of reusable catalysts.

Recent advancements in the synthesis of imidazole derivatives have highlighted methodologies that align with green chemistry principles, such as solvent-free and catalyst-free approaches, as well as the use of metal oxides and heterogeneous catalysts. tandfonline.combohrium.com These methods offer advantages in terms of reduced waste, easier product isolation, and improved environmental footprint. For instance, the use of zeolite catalysts has been shown to be effective for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, with the catalyst being recyclable for multiple runs without significant loss of activity. researchgate.net

In the context of sulfonyl chloride synthesis, traditional methods often rely on harsh and hazardous reagents like chlorosulfonic acid or sulfuryl chloride. rsc.org Greener alternatives are being actively researched. One promising approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which provides a milder and more environmentally friendly route to sulfonyl chlorides. organic-chemistry.orgresearchgate.net Another sustainable method utilizes oxone and a halide source in water, avoiding the use of volatile organic solvents. rsc.org The development of metal-free aerobic oxidation of thiols to sulfonyl chlorides using ammonium (B1175870) nitrate (B79036) as a catalyst precursor represents another significant step towards a more sustainable process. rsc.org

Table 1: Comparison of Traditional and Green Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Emerging Green Methods |

| Reagents | Chlorosulfonic acid, Thionyl chloride, Sulfuryl chloride (often hazardous) | N-chlorosuccinimide (NCS), Oxone, Air/O₂ with catalysts |

| Solvents | Often requires organic solvents | Water, solvent-free conditions |

| Catalysts | Often stoichiometric and not recyclable | Recyclable heterogeneous catalysts (e.g., zeolites), metal-free catalysts |

| Byproducts | Often produce hazardous waste | More benign byproducts (e.g., succinimide, which can be recycled) |

| Conditions | Can be harsh (high temperatures, corrosive environments) | Generally milder reaction conditions |

Innovations in Target-Oriented Synthesis Using 1H-Imidazole-2-sulfonyl Chloride

Target-oriented synthesis (TOS) is a strategy in drug discovery that focuses on the design and synthesis of molecules that are intended to interact with a specific biological target, such as an enzyme or a receptor. The reactive nature of the sulfonyl chloride group in this compound makes it an excellent electrophile for reaction with nucleophilic residues in amino acids (e.g., lysine (B10760008), serine, tyrosine), rendering it a valuable scaffold for the design of targeted covalent inhibitors.

The sulfonamide linkage, readily formed by the reaction of a sulfonyl chloride with an amine, is a key structural motif in a wide array of clinically important drugs. The imidazole ring itself is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The combination of the imidazole core and the reactive sulfonyl chloride group in a single molecule provides a powerful platform for generating novel drug candidates.

Recent research has demonstrated the synthesis of hybrid molecules incorporating imidazole and sulfonamide moieties with significant anticancer activity. researchgate.net For example, novel sulfonamide-imidazole hybrid piperazines have been designed and synthesized, showing promising in vitro cytotoxicity against various cancer cell lines. researchgate.net The rationale behind such designs is to integrate two pharmacologically important scaffolds into a single molecule to enhance biological activity. researchgate.net

Future innovations in this area will likely involve the use of this compound to synthesize focused libraries of compounds directed against specific biological targets implicated in diseases such as cancer, inflammation, and infectious diseases. cymitquimica.comchemscene.com Structure-based drug design, aided by computational modeling and X-ray crystallography, will guide the rational design of derivatives of this compound to maximize potency and selectivity for their intended targets. acs.org

Table 2: Examples of Biologically Active Scaffolds Synthesized from Sulfonyl Chlorides

| Scaffold | Biological Target/Activity | Reference |

| Sulfonamide-imidazole hybrids | Anticancer (e.g., against MCF-7, A549, A2780 cell lines) | researchgate.net |

| Phthalazine-imidazole sulfonamides | Potential anticancer and antioxidant agents | nih.gov |

| Sulfonamide-based covalent inhibitors | Targeting specific amino acid residues in proteins (e.g., serine, lysine, tyrosine) | rsc.org |

Advancements in High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds to identify new drug leads. The reactivity of this compound makes it an ideal building block for the construction of combinatorial libraries. enamine.net

By reacting this compound with a diverse collection of amines or alcohols, large libraries of sulfonamides or sulfonate esters can be readily generated. These libraries can then be screened against a wide range of biological targets to identify "hits"—compounds that exhibit a desired biological activity.

A notable advancement in this area is the use of mixture-based screening of focused combinatorial libraries by NMR. In one example, a library of 96 different sulfonyl chlorides was used to create a mixture of dipeptide-sulfonamides for screening against an antiapoptotic protein. nih.gov This approach allows for the efficient sampling of a large chemical space. The amenability of sulfonyl chlorides to solid-phase synthesis further enhances their utility in generating combinatorial libraries. nih.gov

Future trends will likely see the development of more sophisticated combinatorial libraries based on the this compound scaffold. These libraries will likely incorporate greater structural diversity and three-dimensionality to explore a wider range of chemical space and improve the chances of identifying potent and selective drug candidates. acs.org The integration of automated synthesis platforms with HTS will further accelerate the discovery process.

Interdisciplinary Research at the Interface of Chemistry and Biology

The boundary between chemistry and biology is becoming increasingly blurred, with chemical tools playing a crucial role in understanding and manipulating biological processes. This compound and its derivatives are well-positioned to contribute to this interdisciplinary research.

The sulfonyl chloride moiety can act as a reactive probe to covalently label proteins, enabling the study of protein function, localization, and interactions within the complex environment of the cell. rsc.org While sulfonyl fluorides have been more extensively studied for this purpose due to their greater stability, the principles are transferable to the more reactive sulfonyl chlorides for specific applications. This approach, often termed "chemical biology," provides powerful methods to investigate biological systems that are not accessible through traditional biological techniques. chemscene.com

The development of targeted covalent inhibitors, as discussed earlier, is a prime example of this interdisciplinary approach. It requires a deep understanding of both the chemical reactivity of the inhibitor and the biological context of the target protein. rsc.org The imidazole core of this compound can also participate in important biological interactions, such as hydrogen bonding with target proteins, further highlighting the interplay between its chemical structure and biological function. nih.gov

Future research at this interface will likely involve the use of this compound to develop novel chemical probes for imaging, activity-based protein profiling, and the targeted delivery of therapeutic agents. The insights gained from these studies will not only advance our understanding of fundamental biology but also pave the way for the development of new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Imidazole-2-sulfonyl chloride, and what critical parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves sulfonation of 1H-imidazole using chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : Maintain between 0–5°C to minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of imidazole to chlorosulfonic acid ensures complete conversion.

- Reaction Time : 4–6 hours under anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures.

- Yield Optimization : Excess chlorosulfonic acid improves conversion but requires careful quenching to avoid decomposition .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for imidazole protons (δ 7.2–8.1 ppm) and sulfonyl chloride (no direct proton signal).

- IR : Strong S=O stretches at ~1360 cm⁻¹ and ~1180 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 180.61 (calculated for C₃H₃ClN₂O₂S) .

- Elemental Analysis : Validate %C, %H, %N, and %S to confirm purity.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First Aid :

- Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists.

- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist.

- Storage : Keep in a desiccator under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the position of the sulfonyl chloride group on the imidazole ring affect reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The 2-position sulfonyl group creates greater electron withdrawal from the imidazole ring compared to 4-position isomers, enhancing electrophilicity.

- Steric Considerations : Reduced steric hindrance at the 2-position facilitates reactions with bulky nucleophiles (e.g., amines).

- Case Study : Comparative kinetic studies with 1-methyl-1H-imidazole-4-sulfonyl chloride show 2-sulfonyl derivatives react 30% faster with piperidine due to electronic and steric factors .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves (3Å) in solvents like THF or DCM.

- Temperature Control : Perform reactions at –20°C in aprotic solvents (e.g., acetonitrile).

- Stabilizers : Add 1% triethylamine to neutralize trace HCl generated during hydrolysis.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) to detect hydrolyzed byproducts .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states.

- NBO Analysis : Quantify charge distribution to identify electrophilic centers (e.g., sulfur in sulfonyl chloride).

- Case Study : Simulations predict preferential attack at the sulfur atom over nitrogen in SN2 reactions, validated experimentally via LC-MS .

Q. What experimental approaches resolve contradictions in biological activity data for sulfonamide derivatives of this compound?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with substituents at N1 and C4 positions; test antimicrobial activity against E. coli (MIC assays).

- Data Analysis : Use multivariate regression to correlate logP, Hammett σ values, and bioactivity.

- Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH affecting sulfonamide ionization). Standardize protocols across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.